molecular formula C3H4ClNO B12341629 3-Amino-2-chloroacrolein

3-Amino-2-chloroacrolein

Cat. No.: B12341629
M. Wt: 105.52 g/mol
InChI Key: YDXUHJLPRDBHIH-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Amino-2-chloroacrolein undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-2-chloroacrolein has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-chloroacrolein involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, affecting the function of the target molecules. The specific molecular targets and pathways involved depend on the context of its use in scientific research .

Properties

Molecular Formula

C3H4ClNO

Molecular Weight

105.52 g/mol

IUPAC Name

(Z)-3-amino-2-chloroprop-2-enal

InChI

InChI=1S/C3H4ClNO/c4-3(1-5)2-6/h1-2H,5H2/b3-1-

InChI Key

YDXUHJLPRDBHIH-IWQZZHSRSA-N

Isomeric SMILES

C(=C(/C=O)\Cl)\N

Canonical SMILES

C(=C(C=O)Cl)N

Origin of Product

United States

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